REACTION_CXSMILES
|
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.C(=O)(O)[O-].[Na+].N1C=CC=CC=1C1C=CC=CN=1.[N+:24]([C:27]1[CH:35]=[CH:34][CH:33]=[C:32]2[C:28]=1[CH:29]=[CH:30][NH:31]2)([O-:26])=[O:25]>ClCCCl.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH:1]1([N:31]2[C:32]3[C:28](=[C:27]([N+:24]([O-:26])=[O:25])[CH:35]=[CH:34][CH:33]=3)[CH:29]=[CH:30]2)[CH2:3][CH2:2]1 |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at room temperature for 7 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
further stirred at 60° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The insolubles were filtrated through celite
|
Type
|
WASH
|
Details
|
the resultant was washed successively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate)
|
Reaction Time |
7 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C=CC2=C(C=CC=C12)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |